8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

Catalog No.
S2917493
CAS No.
64125-32-2
M.F
C20H16O3
M. Wt
304.345
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

CAS Number

64125-32-2

Product Name

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

IUPAC Name

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

Molecular Formula

C20H16O3

Molecular Weight

304.345

InChI

InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

RBKWJAHRWPDNPM-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C

Solubility

not available
  • Natural Product Occurrence

    Seselin has been identified as a constituent of various plants, including Pongamia pinnata (karanja) seeds [].

  • Potential Antibacterial Activity

    Studies have investigated the antibacterial activity of Seselin and other related coumarins isolated from Pongamia pinnata. While the results suggest some inhibitory effects on bacterial growth, further research is needed to determine the specific mechanisms and potential applications [].

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one is a complex organic compound belonging to the class of pyranocoumarins, characterized by its unique fused ring structure. Its molecular formula is C24H22O5C_{24}H_{22}O_{5} and it possesses a molecular weight of approximately 390.43 g/mol . This compound exhibits a distinct arrangement of phenyl and pyrano groups, contributing to its potential biological activities and applications.

There is no current information regarding the mechanism of action of this compound.

Safety information on the compound, including its toxicity, flammability, and reactivity, is not available. It's important to handle unknown compounds with caution until proper safety data is established.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of its potential biological activities, such as antimicrobial or anti-inflammatory properties.
  • Exploration of its reactivity and potential applications in organic synthesis.

The chemical reactivity of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one can be attributed to its functional groups, particularly the chromenone moiety. It may undergo various reactions including:

  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions.
  • Nucleophilic Addition: The carbonyl group in the chromenone structure can react with nucleophiles.
  • Cyclization Reactions: Under acidic or basic conditions, it may undergo cyclization to form more complex structures.

These reactions can be utilized in synthetic pathways to derive related compounds or functionalized derivatives.

Research indicates that 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may help in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: The compound has been observed to modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory conditions .

The synthesis of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one can be achieved through several methods:

  • Condensation Reactions: Typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic conditions.
  • Cyclization Techniques: Utilizing cyclization reactions of simpler pyranocoumarins or related precursors can yield this compound.
  • Multi-step Synthetic Routes: More complex syntheses may involve multiple steps including functional group modifications and ring closures.

These methods allow for the efficient production of the compound and its derivatives for further research and application.

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one has various applications across different fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting oxidative stress, inflammation, and microbial infections.
  • Natural Products Chemistry: It serves as a model compound for studying the chemistry of pyranocoumarins and their derivatives.
  • Agricultural Chemistry: Potential use as a natural pesticide or fungicide due to its antimicrobial properties.

Interaction studies are crucial for understanding how 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how it is metabolized in organisms can provide insights into its efficacy and safety profile.

These studies help in assessing the therapeutic potential and safety of the compound in clinical applications.

Several compounds share structural similarities with 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Hydroxy-8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-oneC24H22O5C_{24}H_{22}O_{5}Hydroxy group enhances antioxidant properties
KaranjachromeneC21H18O4C_{21}H_{18}O_{4}Exhibits similar biological activities but different structure
10-HydroxycoumarinC9H6O4C_{9}H_{6}O_{4}Simpler structure; known for strong antioxidant properties

These compounds highlight the uniqueness of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one through its specific structural features and potential applications. Each compound's distinct characteristics contribute to its unique biological activity and applicability in various fields.

XLogP3

4.1

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

Explore Compound Types